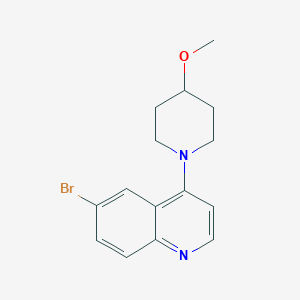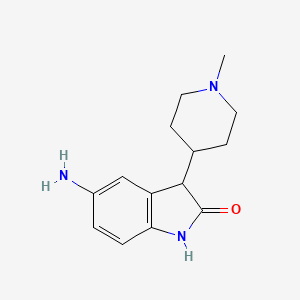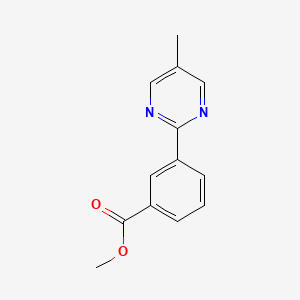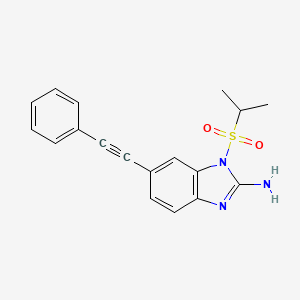
2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole ring substituted with a methoxymethyl group at the 2-position and a carboxylic acid group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid typically involves the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method includes the condensation of 2-aminobenzenethiol with methoxymethyl aldehyde under acidic conditions, followed by oxidation to introduce the carboxylic acid group at the 5-position .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous due to their efficiency and scalability .
化学反応の分析
Types of Reactions: 2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution often requires catalysts like palladium or copper and conditions such as elevated temperatures.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
類似化合物との比較
- 2-Methylbenzothiazole-5-carboxylic acid
- 2-Aminobenzothiazole
- 2-Methoxybenzothiazole
Comparison: 2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid is unique due to the presence of both a methoxymethyl group and a carboxylic acid group, which confer distinct chemical properties and biological activities. Compared to 2-Methylbenzothiazole-5-carboxylic acid, the methoxymethyl group enhances its solubility and reactivity. The presence of the carboxylic acid group allows for further functionalization and derivatization .
特性
分子式 |
C10H9NO3S |
|---|---|
分子量 |
223.25 g/mol |
IUPAC名 |
2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-14-5-9-11-7-4-6(10(12)13)2-3-8(7)15-9/h2-4H,5H2,1H3,(H,12,13) |
InChIキー |
ALHZQQZITCEEGW-UHFFFAOYSA-N |
正規SMILES |
COCC1=NC2=C(S1)C=CC(=C2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonyl chloride](/img/structure/B8623055.png)

![6-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B8623066.png)



![1,4-Dioxaspiro[4.4]nonane-7-acetaldehyde](/img/structure/B8623133.png)
